(Z)-5-(2,4-dichlorobenzylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-5-(2,4-dichlorobenzylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its diverse applications in various fields of scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2,4-dichlorobenzylidene and phenylamino groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,4-dichlorobenzylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as solvent choice, temperature, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2,4-dichlorobenzylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group or the thiazolidinone ring, leading to different reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2,4-dichlorobenzylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation as a therapeutic agent.
Medicine
In medicine, this compound is being explored for its potential as a drug lead compound. Its ability to interact with specific biological targets suggests that it could be developed into a medication for treating infections or cancer.
Industry
In the industrial sector, the compound’s chemical reactivity makes it useful for the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (Z)-5-(2,4-dichlorobenzylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets in cells. The compound is believed to inhibit key enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby preventing the growth and proliferation of bacteria or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorobenzylidene)-malononitrile
- N-(2,4-Dichlorobenzylidene)-p-phenetidine
- 4-(N-(2,4-Dichlorobenzylidene)amino)phenyl sulfone
Uniqueness
(Z)-5-(2,4-dichlorobenzylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one is unique due to its thiazolidinone core, which imparts distinct chemical and biological properties Unlike other similar compounds, it combines the reactivity of the thiazolidinone ring with the biological activity of the 2,4-dichlorobenzylidene and phenylamino groups
Properties
IUPAC Name |
(5Z)-3-anilino-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-11-7-6-10(13(18)9-11)8-14-15(21)20(16(22)23-14)19-12-4-2-1-3-5-12/h1-9,19H/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZURXWTWXDLPAH-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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